
N-cyclohexyl-N-ethyl-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-ethyl-6-methylpyridine-3-carboxamide, commonly known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. This compound is widely used in scientific research due to its ability to enhance synaptic plasticity and improve cognitive function.
Applications De Recherche Scientifique
CX614 is widely used in scientific research to investigate the role of AMPA receptors in synaptic plasticity and cognitive function. It has been shown to enhance long-term potentiation (LTP) and improve memory consolidation in animal models. CX614 has also been used to investigate the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
CX614 acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the brain. By binding to a specific site on the receptor, CX614 enhances the response of the receptor to glutamate, resulting in increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CX614 has been shown to enhance LTP and improve memory consolidation in animal models. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and neuroprotection. CX614 has neuroprotective effects and has been shown to reduce cell death in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CX614 is a potent and selective positive allosteric modulator of AMPA receptors, making it a valuable tool for investigating the role of these receptors in synaptic plasticity and cognitive function. However, CX614 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to achieve sustained effects. Additionally, CX614 is not orally bioavailable and must be administered through injection or infusion.
Orientations Futures
There are several future directions for research on CX614. One area of interest is the development of more potent and selective AMPA receptor modulators that can overcome the limitations of CX614. Another area of interest is the investigation of the therapeutic potential of CX614 for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the role of CX614 in synaptic plasticity and cognitive function in humans needs to be further investigated.
Méthodes De Synthèse
The synthesis of CX614 involves the reaction of 6-methylpyridine-3-carboxylic acid with cyclohexylamine and ethyl chloroformate. The resulting product is then purified through recrystallization to obtain CX614 in its pure form. The synthesis of CX614 is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
N-cyclohexyl-N-ethyl-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-17(14-7-5-4-6-8-14)15(18)13-10-9-12(2)16-11-13/h9-11,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPIBZOTJGGCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
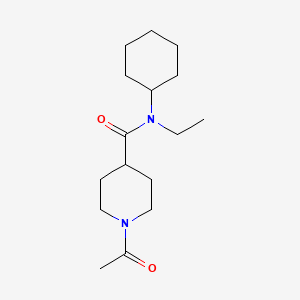
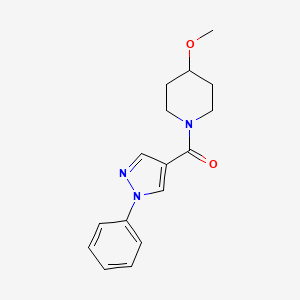
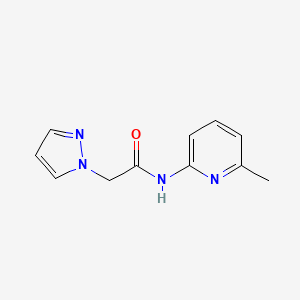
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)
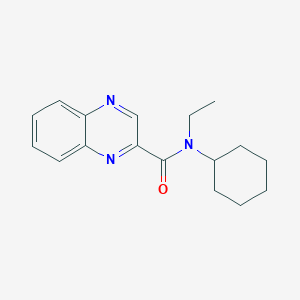

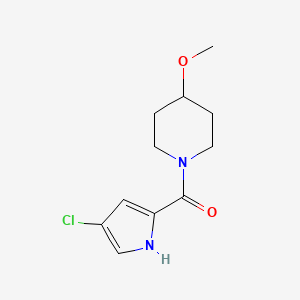
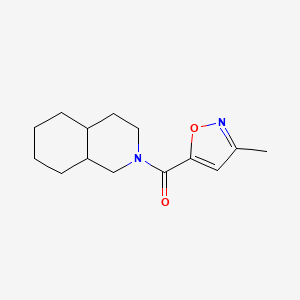
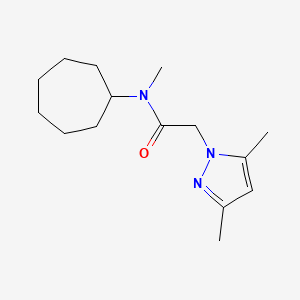
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
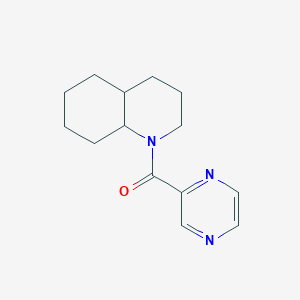
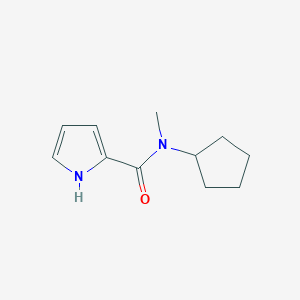
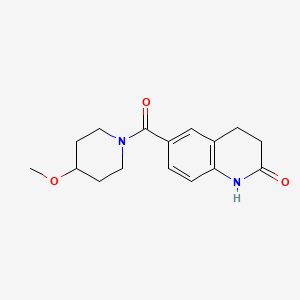
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
